molecular formula C12H15N5O2 B6181286 rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate, cis CAS No. 2613299-17-3

rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate, cis

Cat. No.: B6181286
CAS No.: 2613299-17-3
M. Wt: 261.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate, cis: is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring substituted with an amino group and an azido group, making it a versatile intermediate for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate, cis typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of Amino Group: The amino group can be introduced via reductive amination or other amination techniques.

    Azidation: The azido group is introduced using azidation reactions, often employing sodium azide as the azide source.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.

    Benzyl Protection: The benzyl group is introduced as a protecting group for the amino or carboxylate functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azido group to an amino group, yielding diamino derivatives.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted pyrrolidines.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

    Cyclization: Cyclization can be facilitated by acids, bases, or heat, depending on the desired product.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Diamino derivatives.

    Substitution Products: Various substituted pyrrolidines.

    Cyclization Products: Complex ring systems.

Scientific Research Applications

Chemistry

In organic chemistry, rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate, cis is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive azido group, which can form covalent bonds with biomolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Industry

In the chemical industry, this compound serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate, cis involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The amino group can engage in hydrogen bonding and ionic interactions, influencing the compound’s binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • rac-Benzyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate, cis
  • rac-Benzyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate, cis
  • rac-Benzyl (3R,4S)-3-amino-4-chloropyrrolidine-1-carboxylate, cis

Uniqueness

The presence of the azido group in rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate, cis distinguishes it from similar compounds. This group imparts unique reactivity, particularly in click chemistry applications, making it a valuable intermediate for synthesizing complex molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2613299-17-3

Molecular Formula

C12H15N5O2

Molecular Weight

261.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.